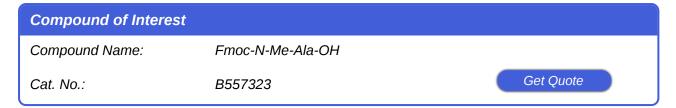


A Comprehensive Technical Guide to Fmoc-N-methyl-L-alanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-methyl-L-alanine, a crucial reagent in modern peptide chemistry. The primary focus of this document is to furnish researchers and drug development professionals with the essential technical data and methodologies required for the effective utilization of this compound.

CAS Number: The designated CAS Registry Number for Fmoc-N-methyl-L-alanine is 84000-07-7.[1][2][3][4]

Compound Data Summary

Fmoc-N-methyl-L-alanine is an amino acid derivative that is widely employed in solid-phase peptide synthesis (SPPS).[1] The N-methylation of the amino acid backbone offers significant advantages in drug design, including enhanced metabolic stability and improved cell permeability of the resulting peptide.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature, enabling a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][6]

Table 1: Physicochemical Properties of Fmoc-N-methyl-L-alanine



Property	Value	References
CAS Number	84000-07-7	[1][2][3][4]
Molecular Formula	C19H19NO4	[1][2][4]
Molecular Weight	325.36 g/mol	[4][7]
Appearance	White to off-white powder	[1][8]
Melting Point	155 - 157 °C	[1]
Optical Rotation [α]20/D	-18.5 ± 1° (c=1 in DMF)	[9]
Purity	≥97.0% (sum of enantiomers, HPLC)	[9]
Solubility	Slightly soluble in water.	[4][8]
Storage Temperature	2-8°C	[8][9]

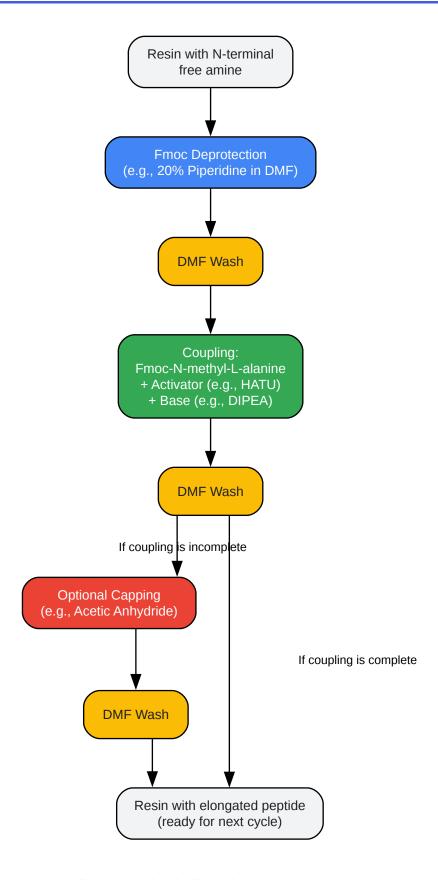
Application in Peptide Synthesis

The primary application of Fmoc-N-methyl-L-alanine is as a building block in the synthesis of peptides.[1] The incorporation of N-methylated amino acids like this one is a critical strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor stability and bioavailability.[5]

The steric hindrance caused by the N-methyl group can make the coupling reaction more challenging compared to that of primary amino acids.[5] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial for achieving high yields.[5] Potent activating agents are often required to overcome this steric hindrance.[5]

Below is a generalized workflow for the incorporation of Fmoc-N-methyl-L-alanine into a growing peptide chain during solid-phase peptide synthesis (SPPS).





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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.



Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

While often purchased, Fmoc-N-methyl-L-alanine can be synthesized. A common laboratory-scale method is based on the methylation of the N-nosyl protected amino acid, followed by removal of the nosyl group and protection with Fmoc-OSu.[10] Another approach involves the solid-phase synthesis using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[11] The Biron-Kessler method, which involves protection of the α -amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, is also an effective strategy.[11][12]

This protocol outlines the key steps for coupling Fmoc-N-methyl-L-alanine to a resin-bound peptide with a free N-terminal amine.

- Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,Ndimethylformamide (DMF), for 30-60 minutes.
- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This is typically done in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. A typical wash cycle consists of 5-7 alternating additions and drainages of DMF.
- Coupling Reaction:
 - In a separate vessel, the Fmoc-N-methyl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated.
 - To a solution of Fmoc-N-methyl-L-alanine in DMF, add a coupling agent such as HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
 hexafluorophosphate) (0.95 equivalents relative to the amino acid) and a base like N,Ndiisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[5]



- Allow the activation to proceed for 5-10 minutes at room temperature.
- Add the activated amino acid solution to the washed, deprotected peptide-resin.
- The coupling reaction is allowed to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, longer coupling times may be necessary.[5]
- Monitoring the Reaction: The completion of the coupling reaction can be monitored using a
 qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the
 secondary amine of the newly coupled N-methylated residue.
- Washing: After the coupling is complete, the resin is again thoroughly washed with DMF to remove any unreacted reagents and byproducts.
- Capping (Optional): If the coupling reaction is found to be incomplete, any unreacted Nterminal amines can be capped to prevent the formation of deletion sequences. This is typically achieved by treating the resin with acetic anhydride and a base in DMF.
- Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

This detailed guide provides the foundational knowledge for the effective use of Fmoc-N-methyl-L-alanine in peptide synthesis and drug discovery endeavors.

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